molecular formula C11H9N3O3S B11361002 N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11361002
M. Wt: 263.27 g/mol
InChI Key: USZVXZGONCVVDC-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, a thiadiazole ring, and a carboxamide group, which collectively contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide typically involves multi-step chemical processes. One common synthetic route includes the formation of the benzodioxole moiety followed by the introduction of the thiadiazole ring and the carboxamide group. Key reagents and conditions often used in these reactions include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzodioxol-5-ylmethyl)-1,2,3-thiadiazole-4-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of the benzodioxole and thiadiazole rings with a carboxamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H9N3O3S

Molecular Weight

263.27 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H9N3O3S/c15-11(8-5-18-14-13-8)12-4-7-1-2-9-10(3-7)17-6-16-9/h1-3,5H,4,6H2,(H,12,15)

InChI Key

USZVXZGONCVVDC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSN=N3

Origin of Product

United States

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